6-Fluoropyrazolo[1,5-A]pyrimidine
描述
属性
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAALDAUFFOUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-34-1 | |
| Record name | 6-fluoropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
The synthesis of 6-Fluoropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine ring, enabling the creation of a wide range of derivatives . Industrial production methods often employ greener synthetic methodologies that are simpler and more efficient compared to traditional methods .
化学反应分析
6-Fluoropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-A]pyrimidines .
科学研究应用
Anticancer Activity
The pyrazolo[1,5-A]pyrimidine core has been extensively studied for its anticancer properties. Various derivatives, including 6-fluoropyrazolo[1,5-A]pyrimidine, have shown promising results against several cancer cell lines.
- Synthesis and Screening : Recent studies synthesized a library of triazole-linked glycohybrids based on 6-fluoropyrazolo[1,5-A]pyrimidine. These compounds were evaluated for their anticancer activity against human breast cancer cell lines (MCF-7, MDA-MB-231, and MDA-MB-453). Notably, some derivatives exhibited significant growth inhibition, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism by which pyrazolo[1,5-A]pyrimidines exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs). For instance, a derivative identified as BS-194 was shown to selectively inhibit multiple CDKs with low nanomolar IC50 values . This inhibition disrupts cell cycle progression in cancer cells.
Enzymatic Inhibition
Beyond their anticancer properties, pyrazolo[1,5-A]pyrimidines are recognized for their ability to inhibit various enzymes:
- Kinase Inhibition : The scaffold has been explored for developing inhibitors targeting specific kinases. The interaction of the pyrazolo[1,5-A]pyrimidine core with the ATP binding site of kinases allows for selective inhibition. This selectivity can be tailored through modifications at various positions on the molecule .
- CDK Activity : The derivatives have shown efficacy in blocking CDK activity, which is crucial for regulating cell division and proliferation. This makes them valuable candidates for further development as therapeutic agents against proliferative diseases .
Imaging Techniques
6-Fluoropyrazolo[1,5-A]pyrimidine derivatives have also been investigated as potential imaging agents:
- Positron Emission Tomography (PET) : Novel derivatives labeled with fluorine-18 have been developed for use in PET imaging. These compounds aim to improve tumor imaging by providing better specificity and sensitivity compared to traditional imaging agents like fluorodeoxyglucose (FDG) . The structural resemblance to purines enhances their uptake in tumor tissues.
Summary of Biological Activities
The following table summarizes the biological activities associated with 6-fluoropyrazolo[1,5-A]pyrimidine and its derivatives:
Case Study 1: Anticancer Efficacy
A study published in Scientific Reports demonstrated that synthesized glycohybrids based on 6-fluoropyrazolo[1,5-A]pyrimidine exhibited varying degrees of anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most promising compounds showed over 70% growth inhibition compared to control treatments .
Case Study 2: Enzymatic Activity
Research highlighted the development of selective CDK inhibitors derived from pyrazolo[1,5-A]pyrimidines. These inhibitors were able to effectively block cell cycle progression in vitro and showed potential for further development into therapeutic agents targeting specific cancers .
作用机制
The mechanism by which 6-Fluoropyrazolo[1,5-A]pyrimidine exerts its effects is primarily related to its ability to interact with specific molecular targets and pathways. The incorporation of the fluorine atom enhances the compound’s electron-withdrawing properties, which can influence its binding affinity and selectivity for certain biological targets . Additionally, the compound’s photophysical properties are governed by intramolecular charge transfer (ICT) processes, which are modulated by the presence of electron-donating or electron-withdrawing groups on the pyrazolo[1,5-A]pyrimidine ring .
相似化合物的比较
Key Observations :
- Fluorine vs. Trifluoromethyl: The 6-fluoro substituent optimizes kinase binding via electronic effects, while 7-trifluoromethyl analogs (e.g., 6k/6l) achieve nanomolar potency against Pim-1 due to enhanced hydrophobic interactions .
- Positional Sensitivity : Fluorine at the phenyl ring (e.g., 6p) shows moderate activity, whereas fluorine directly on the pyrimidine core (6-position) likely improves target engagement .
Key Observations :
生物活性
6-Fluoropyrazolo[1,5-A]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
6-Fluoropyrazolo[1,5-A]pyrimidine derivatives are synthesized through various methods, including electrophilic fluorination and modification of existing pyrazolo[1,5-A]pyrimidine frameworks. The structural modifications often aim to enhance selectivity and potency against specific biological targets, such as kinases involved in cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-fluoropyrazolo[1,5-A]pyrimidine derivatives. Notably, these compounds have shown significant growth inhibition across various cancer cell lines:
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 6d | RFX 393 | 84.17 |
| 6p | HOP-92 | 71.8 |
| 6t | NCI-H460 | 66.12 |
| 6s | SNB-75 | 69.53 |
| 6a | ACHN | 66.02 |
These results indicate that certain derivatives exhibit remarkable efficacy against renal and lung carcinoma cell lines, making them promising candidates for further development as anticancer therapeutics .
The mechanism of action for these compounds typically involves the inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). For instance, molecular docking studies revealed that compounds like 6t bind effectively to the active sites of CDK2 and TRKA, mimicking established inhibitors such as milciclib and repotrectinib .
In cell cycle studies, compounds such as 6s and 6t were shown to induce G0–G1 phase arrest in treated cancer cells, leading to decreased cell proliferation. This was evidenced by a significant increase in the G0–G1 population from 57.08% (control) to approximately 84.36% (compound 6s) after treatment .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of pyrazolo[1,5-A]pyrimidine have demonstrated antimicrobial activity . For example, certain compounds were evaluated for their ability to inhibit RNA polymerase, showcasing promising results against bacterial strains. The most potent compounds exhibited higher inhibitory activity compared to standard antibiotics like rifampicin .
Case Studies
Several case studies have provided insights into the biological activities of 6-fluoropyrazolo[1,5-A]pyrimidine:
- Anticancer Efficacy : A study reported that compound 11h exhibited a growth inhibition rate of 71% at a concentration of 10 µM against TGF-β receptor II, indicating its potential as a therapeutic agent in cancer treatment .
- Antibiofilm Activity : Research on fluorinated pyrimidines revealed that they can disrupt biofilm formation in Escherichia coli by impairing de novo pyrimidine synthesis pathways, suggesting additional applications in combating bacterial infections .
常见问题
Q. Table 1: Synthesis Optimization Strategies
| Method | Key Conditions/Reagents | Impact | References |
|---|---|---|---|
| Microwave-assisted | Reduced time, solvent control | 20–30% yield improvement | |
| Ultrasound + KHSO₄ | Aqueous media, 50–60°C | >90% regioselectivity | |
| Catalytic cyclocondensation | β-dicarbonyl compounds | 70–85% isolated yield |
Basic: What characterization techniques are essential for confirming the structure of fluorinated pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution patterns and regiochemistry (e.g., 6-fluoro vs. 7-fluoro isomers) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for fluorinated derivatives .
- X-ray crystallography : Resolves ambiguous regiochemistry, as demonstrated for 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
- IR spectroscopy : Identifies functional groups like hydroxyl or ester moieties in derivatives such as ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate .
Advanced: How can site-selective cross-coupling reactions functionalize 6-Fluoropyrazolo[1,5-A]pyrimidine at specific positions?
Answer:
- Dibromopyrazolo precursors : Start with 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Use palladium-catalyzed Suzuki-Miyaura coupling for aryl/alkynyl groups at position 2, followed by Sonogashira coupling at position 6 .
- Regioselective control : Steric and electronic effects dictate reactivity. For example, position 2 reacts preferentially with bulky arylboronic acids, while position 6 accommodates alkynyl groups .
- Computational validation : DFT calculations predict reactive sites, aligning with experimental outcomes (e.g., 2-alkynyl-6-aryl derivatives) .
Advanced: What computational approaches predict the pharmacokinetic properties of 6-Fluoropyrazolo[1,5-A]pyrimidine derivatives?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETLab² estimate blood-brain barrier (BBB) penetration, CYP450 inhibition, and solubility. For example, derivatives with logP < 3.5 show improved BBB permeability .
- Molecular docking : Models binding affinity to targets like kinases or receptors (e.g., 6-fluoro derivatives inhibiting CDK2 with ΔG = -9.2 kcal/mol) .
- QSAR modeling : Correlates substituent effects (e.g., fluorine at position 6) with bioactivity, guiding structural optimization .
Advanced: How do researchers address discrepancies between in vitro and in vivo biological activities of fluorinated pyrazolo[1,5-a]pyrimidines?
Answer:
- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., ester hydrolysis in ethyl carboxylate derivatives) .
- Biodistribution studies : Radiolabeled derivatives (e.g., ¹⁸F-labeled compounds) track tumor uptake vs. off-target accumulation in murine models .
- Formulation adjustments : Liposomal encapsulation or PEGylation improves bioavailability for derivatives with poor aqueous solubility .
Basic: What are common challenges in achieving regioselectivity during pyrazolo[1,5-a]pyrimidine ring formation?
Answer:
- Competitive cyclization pathways : Use directing groups (e.g., methyl at position 5) to favor pyrazolo[1,5-a]pyrimidine over pyrazolo[3,4-d]pyrimidine isomers .
- Catalytic solutions : KHSO₄ under ultrasound irradiation enforces regioselective cyclocondensation of β-dicarbonyl compounds .
- Temperature modulation : Lower temperatures (0–5°C) suppress side reactions in fluorine-containing precursors .
Advanced: What strategies enhance the binding selectivity of 6-Fluoropyrazolo[1,5-A]pyrimidine derivatives toward specific targets?
Answer:
- Structural hybridization : Merge pyrazolo[1,5-a]pyrimidine with pharmacophores (e.g., 4-fluorobenzyl groups) to target viral proteases or kinases .
- Fluorine scan : Systematic substitution at positions 5, 6, or 7 modulates electron-withdrawing effects and hydrogen-bonding capacity .
- Crystal structure-guided design : Co-crystallization with targets (e.g., EGFR kinase) reveals key binding interactions for affinity optimization .
Basic: How do fluorination patterns influence the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?
Answer:
- Electron-withdrawing effects : Fluorine at position 6 redshifts emission maxima (e.g., λem = 450 nm vs. 420 nm for non-fluorinated analogs) .
- Solvatochromism : Fluorinated derivatives exhibit polarity-dependent fluorescence, useful in bioimaging .
- Substituent interplay : Hydroxyl groups at positions 5 and 7 enhance quantum yield (Φ = 0.45) in ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate .
Advanced: What methodologies correlate pyrazolo[1,5-a]pyrimidine derivative structures with enzymatic inhibitory activities?
Answer:
- Kinase profiling panels : Screen derivatives against 100+ kinases to identify selectivity (e.g., IC₅₀ = 12 nM for CDK9 inhibition) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate structure-activity relationships .
- Mutagenesis studies : Replace key residues (e.g., ATP-binding pocket lysines) to confirm binding mode hypotheses .
Advanced: How can researchers design derivatives with improved blood-brain barrier (BBB) penetration for neuropharmacology?
Answer:
- logP optimization : Aim for 2.0–3.5 to balance solubility and membrane permeability (e.g., 6-fluoro-3-carboxamide derivatives) .
- P-glycoprotein evasion : Remove hydrogen bond donors (e.g., replace hydroxyl with methoxy groups) .
- In vivo PET imaging : Use ¹⁸F-labeled derivatives to quantify brain uptake in rodent models .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
